2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid 2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid
Brand Name: Vulcanchem
CAS No.: 878683-82-0
VCID: VC4144065
InChI: InChI=1S/C16H14N2O4S2/c19-12(20)8-23-16-17-14-13(10-4-1-5-11(10)24-14)15(21)18(16)7-9-3-2-6-22-9/h2-3,6H,1,4-5,7-8H2,(H,19,20)
SMILES: C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)O)CC4=CC=CO4
Molecular Formula: C16H14N2O4S2
Molecular Weight: 362.42

2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid

CAS No.: 878683-82-0

Cat. No.: VC4144065

Molecular Formula: C16H14N2O4S2

Molecular Weight: 362.42

* For research use only. Not for human or veterinary use.

2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid - 878683-82-0

Specification

CAS No. 878683-82-0
Molecular Formula C16H14N2O4S2
Molecular Weight 362.42
IUPAC Name 2-[[11-(furan-2-ylmethyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetic acid
Standard InChI InChI=1S/C16H14N2O4S2/c19-12(20)8-23-16-17-14-13(10-4-1-5-11(10)24-14)15(21)18(16)7-9-3-2-6-22-9/h2-3,6H,1,4-5,7-8H2,(H,19,20)
Standard InChI Key QQNRJYMJDVHXKQ-UHFFFAOYSA-N
SMILES C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)O)CC4=CC=CO4

Introduction

The compound 2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid is a complex organic molecule that belongs to the class of thieno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse pharmacological properties, including potential applications in cancer treatment and antimicrobial activity due to their structural features, which include thieno, pyrimidine, and furan rings.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, including the formation of the thieno[2,3-d]pyrimidine ring and the introduction of the furan-2-ylmethyl and thioacetic acid groups. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields and purity.

Biological Activity and Potential Applications

Compounds with similar structures have shown potential in various therapeutic areas, including:

  • Anticancer Activity: The presence of thieno and pyrimidine rings can interact with biological targets involved in cancer cell proliferation.

  • Antimicrobial Activity: The furan moiety may contribute to interactions with microbial enzymes or DNA, inhibiting microbial growth.

  • Other Potential Applications: Research into similar compounds suggests potential roles in inflammation and oxidative stress management .

Current Research Status

While specific biological activity data for 2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid may not be readily available, compounds with similar structures have been studied extensively. These studies often involve in vitro and in silico methods to predict potential therapeutic effects .

Challenges and Future Directions

  • Synthetic Complexity: The multi-step synthesis process poses challenges in terms of yield and purity optimization.

  • Biological Evaluation: Further empirical studies are needed to validate potential biological targets and mechanisms of action.

  • Toxicity and Safety: Comprehensive toxicity assessments are essential before considering any therapeutic applications.

Data Tables

Given the limited specific data available for 2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid, the following table summarizes general properties of similar compounds:

PropertyGeneral Observations for Similar Compounds
Molecular StructureComplex heterocyclic rings with furan and thieno moieties.
SynthesisMulti-step organic synthesis requiring precise control of reaction conditions.
Biological ActivityPotential anticancer, antimicrobial, and anti-inflammatory effects.
Physical PropertiesModerate solubility in organic solvents; stability depends on handling conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator